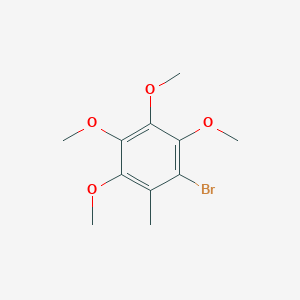

1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Description

BenchChem offers high-quality 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2,3,4,5-tetramethoxy-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO4/c1-6-7(12)9(14-3)11(16-5)10(15-4)8(6)13-2/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPOTLCIUAYGPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502579 | |

| Record name | 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73875-27-1 | |

| Record name | 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene: A Key Intermediate in Coenzyme Q Analogue Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Crucial Building Block

1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene, identified by its CAS number 73875-27-1, is a polysubstituted aromatic compound of significant interest in the field of synthetic organic chemistry. Its highly functionalized benzene ring, featuring four methoxy groups, a methyl group, and a reactive bromine atom, makes it a valuable and versatile intermediate. This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, physicochemical properties, and its pivotal role as a precursor in the synthesis of Coenzyme Q (ubiquinone) analogues. These analogues are the subject of extensive research due to their potential therapeutic applications stemming from their involvement in cellular respiration and antioxidant activities.[1][2] Understanding the chemistry of this key intermediate is therefore essential for researchers and drug development professionals working in this area.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene is fundamental for its effective handling, purification, and application in synthetic protocols.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 73875-27-1 | [3] |

| Molecular Formula | C₁₁H₁₅BrO₄ | [4] |

| Molecular Weight | 291.14 g/mol | [4] |

| Appearance | Liquid | [5] |

| Boiling Point | 127 °C at 5 mmHg | [5] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Flash Point | 128.0 ± 25.0 °C | [4] |

| Refractive Index | 1.513 | [4] |

Spectroscopic Characterization

The structural elucidation of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene relies on a combination of spectroscopic techniques. While a complete set of publicly available spectra is not readily accessible, the expected spectral data can be predicted based on the analysis of similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl and methoxy protons. Due to the highly substituted nature of the aromatic ring, there are no aromatic protons. The methyl group protons would likely appear as a singlet, and the four methoxy groups would present as four distinct singlets, with their chemical shifts influenced by their position on the ring.

-

¹³C NMR: The carbon NMR spectrum would provide detailed information about the carbon skeleton. Six distinct signals for the aromatic carbons are expected, with their chemical shifts influenced by the attached substituents (bromine, methyl, and methoxy groups). Additional signals for the methyl carbon and the four methoxy carbons would also be present.

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity at m/z values corresponding to the molecular weights with each bromine isotope. Fragmentation patterns would likely involve the loss of methyl groups from the methoxy substituents and potentially the loss of the bromine atom.[6][7]

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include C-H stretching vibrations from the methyl and methoxy groups, C-O stretching from the methoxy groups, and C=C stretching vibrations of the aromatic ring. The C-Br stretching vibration would likely appear in the fingerprint region.[8]

Synthesis Pathway: Constructing the Core Structure

The synthesis of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene is a multi-step process that starts from readily available precursors. The overall strategy involves the construction of the polysubstituted benzene ring followed by a regioselective bromination.

Figure 1: Synthetic pathway to 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene.

The synthesis commences with the Wolff-Kishner reduction of 3,4,5-trimethoxybenzaldehyde to yield 3,4,5-trimethoxytoluene. Subsequent oxidation and methylation steps lead to the formation of the key precursor, 2,3,4,5-tetramethoxytoluene.[9] The final and critical step is the regioselective electrophilic bromination of 2,3,4,5-tetramethoxytoluene to introduce the bromine atom at the desired position, yielding the target compound. The electron-donating nature of the methoxy and methyl groups strongly activates the aromatic ring towards electrophilic substitution, necessitating carefully controlled reaction conditions to achieve mono-bromination at the sterically accessible position.

Detailed Experimental Protocol: Bromination of 2,3,4,5-Tetramethoxytoluene (Generalized Procedure)

Objective: To synthesize 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene via electrophilic bromination of 2,3,4,5-tetramethoxytoluene.

Materials and Equipment:

-

2,3,4,5-Tetramethoxytoluene

-

N-Bromosuccinimide (NBS) or other suitable brominating agent

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or carbon tetrachloride)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Cooling bath (ice-water or dry ice-acetone)

-

Rotary evaporator

-

Chromatography equipment (silica gel, solvents)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,3,4,5-tetramethoxytoluene in an appropriate anhydrous solvent.

-

Cooling: Cool the solution to a low temperature (e.g., 0 °C or -78 °C) using a cooling bath to control the reactivity of the system.

-

Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., NBS) in the same solvent to the cooled solution of the starting material via a dropping funnel. The slow addition is crucial to prevent over-bromination and control the exothermic nature of the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a suitable quenching agent (e.g., saturated sodium thiosulfate solution) to consume any unreacted bromine. Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain the pure 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene.

Figure 2: Generalized workflow for the bromination of 2,3,4,5-tetramethoxytoluene.

The Pivotal Role in Coenzyme Q Analogue Synthesis

The primary significance of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene lies in its utility as a key building block for the synthesis of various Coenzyme Q (CoQ) analogues.[1][11] Coenzyme Q, a vital component of the electron transport chain, plays a crucial role in cellular energy production and acts as a potent antioxidant.[1][2] Synthetic analogues of CoQ are of great interest for their potential to modulate these biological activities and for the development of novel therapeutic agents.

The bromine atom in 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene serves as a versatile handle for introducing the isoprenoid side chain, a characteristic feature of Coenzyme Q molecules. This is typically achieved through cross-coupling reactions, such as Suzuki or Stille couplings, where the bromine is replaced by the desired isoprenoid unit. The four methoxy groups and the methyl group on the aromatic ring are essential for mimicking the core structure of the natural ubiquinone.

Figure 3: General scheme for the synthesis of Coenzyme Q analogues.

Conclusion and Future Perspectives

1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene is a strategically important synthetic intermediate, primarily due to its role in the construction of Coenzyme Q analogues. Its synthesis, while requiring careful control, particularly in the final bromination step, provides access to a versatile building block for medicinal chemistry and drug discovery programs. The continued exploration of new synthetic methodologies for this compound and its application in the development of novel ubiquinone derivatives holds significant promise for advancing our understanding of cellular metabolism and for the potential treatment of various diseases. Further research to fully characterize its spectroscopic properties and to develop more efficient and scalable synthetic routes is warranted.

References

- 1. thescipub.com [thescipub.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. US20020156302A1 - Synthesis of coenzyme Q10, ubiquinone - Google Patents [patents.google.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. youtube.com [youtube.com]

- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. uwosh.edu [uwosh.edu]

- 9. Frontiers | Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. Benzene, 1-bromo-3-chloro- [webbook.nist.gov]

An In-depth Technical Guide to 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene is a polysubstituted aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its unique arrangement of methoxy groups and a reactive bromine atom on a benzene ring makes it a valuable building block, particularly in the synthesis of complex molecules and pharmacologically active compounds. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, expected reactivity, and potential applications, with a focus on its relevance in medicinal chemistry and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene is not extensively documented in publicly available literature, a combination of predicted data and information from commercial suppliers provides a solid foundation for its characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BrO₄ | |

| Molecular Weight | 291.14 g/mol | |

| CAS Number | 73875-27-1 | |

| Appearance | White to pale yellow solid (predicted) | Inferred from similar compounds |

| Melting Point | Not available | |

| Boiling Point | 317.0 ± 37.0 °C at 760 mmHg (predicted) | |

| Density | 1.3 ± 0.1 g/cm³ (predicted) | |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and chloroform.[1] | Inferred from similar compounds |

| Flash Point | 128.0 ± 25.0 °C (predicted) | |

| Refractive Index | 1.513 (predicted) |

Synthesis

A plausible and efficient method for the synthesis of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene involves the electrophilic bromination of its precursor, 2,3,4,5-tetramethoxytoluene. This reaction is a standard method for the halogenation of electron-rich aromatic rings.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene.

Experimental Protocol (Representative)

Objective: To synthesize 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene via bromination of 2,3,4,5-tetramethoxytoluene.

Materials:

-

2,3,4,5-tetramethoxytoluene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Azobisisobutyronitrile (AIBN) or a light source

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3,4,5-tetramethoxytoluene in a suitable solvent such as carbon tetrachloride or dichloromethane.

-

Add N-Bromosuccinimide (1.0 - 1.1 equivalents) to the solution.

-

Add a catalytic amount of a radical initiator, such as AIBN, or irradiate the mixture with a light source to initiate the reaction.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield pure 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene.

Causality behind Experimental Choices: The use of NBS as a brominating agent is preferred for its selectivity in benzylic bromination and for being a safer alternative to liquid bromine. The choice of a non-polar solvent like CCl₄ or CH₂Cl₂ facilitates the radical reaction mechanism. A radical initiator is crucial to start the reaction by generating bromine radicals from NBS. The aqueous workup is necessary to remove any unreacted reagents and byproducts.

Reactivity and Potential Applications

The chemical reactivity of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene is primarily dictated by the presence of the bromine atom, which serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Grignard Reagent Formation

Aryl bromides are excellent precursors for the formation of Grignard reagents. The reaction of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether would yield the corresponding Grignard reagent.[2] This organometallic species is a powerful nucleophile that can react with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles, to form new carbon-carbon bonds.

Suzuki Cross-Coupling Reaction

The bromine atom in 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. The Suzuki coupling is a powerful tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Sources

1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene structural elucidation

An In-Depth Technical Guide to the Structural Elucidation of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Introduction

1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene is a polysubstituted aromatic compound with the chemical formula C₁₁H₁₅BrO₄.[1] As a highly functionalized benzene derivative, its unambiguous structural elucidation is critical for its application in research and development, particularly in fields such as medicinal chemistry and materials science where precise molecular architecture dictates biological activity and physical properties. This guide provides a comprehensive overview of the analytical methodologies and data interpretation required to confirm the structure of this compound, grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The causality behind experimental choices and the self-validating nature of the combined data are emphasized throughout.

Molecular Structure and Numbering

The structure of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene is a hexasubstituted benzene ring. According to IUPAC nomenclature for polysubstituted benzenes, the substituents are assigned locants to give the lowest possible numbers, with alphabetical priority in the case of a tie.[2][3] For clarity in spectroscopic assignments, the following numbering scheme will be used:

Caption: Structure and numbering of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene, both ¹H and ¹³C NMR, along with two-dimensional techniques like HSQC and HMBC, would provide definitive structural confirmation.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the methyl and methoxy protons. The absence of signals in the aromatic region (typically 6.5-8.0 ppm) would be the first indication of a fully substituted benzene ring.[4]

Experimental Protocol:

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher spectrometer, co-adding at least 16 scans to ensure a good signal-to-noise ratio.[5]

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.40 | Singlet | 3H | -CH₃ (C6) | The methyl group is attached directly to the aromatic ring. |

| ~ 3.80 | Singlet | 3H | -OCH₃ | One of the four methoxy groups, likely the one least sterically hindered. |

| ~ 3.85 | Singlet | 3H | -OCH₃ | A second distinct methoxy group. |

| ~ 3.90 | Singlet | 3H | -OCH₃ | A third distinct methoxy group. |

| ~ 3.95 | Singlet | 3H | -OCH₃ | The fourth methoxy group, potentially the most sterically hindered or electronically differentiated. |

Interpretation: The presence of four distinct singlets for the methoxy groups, each integrating to 3 protons, would indicate that the four methoxy groups are in chemically non-equivalent environments. This is consistent with the proposed structure where the electronic and steric effects of the bromine and methyl substituents prevent free rotation and create unique chemical environments for each methoxy group. The methyl group protons are expected to appear as a singlet, as there are no adjacent protons to couple with. The chemical shifts of methoxy groups in aromatic systems typically range from 3.5 to 4.0 ppm.[6]

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for all carbon signals, including the quaternary carbons.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 15.0 | -CH₃ (C6) | Aliphatic methyl carbon. |

| ~ 61.0 | -OCH₃ | Methoxy carbons, which typically appear in the 55-65 ppm range. |

| ~ 61.2 | -OCH₃ | |

| ~ 61.5 | -OCH₃ | |

| ~ 61.8 | -OCH₃ | |

| ~ 115.0 | C1-Br | The carbon bearing the bromine atom is expected to be significantly shielded compared to the other aromatic carbons. |

| ~ 125.0 | C6-CH₃ | The carbon bearing the methyl group. |

| ~ 140-155 | C2, C3, C4, C5 | The four carbons bearing the methoxy groups are expected to be in the downfield region of the aromatic spectrum due to the deshielding effect of the oxygen atoms. |

Interpretation: The spectrum is expected to show a total of 11 distinct carbon signals, corresponding to the 11 carbon atoms in the molecule. The upfield methyl signal, the four distinct methoxy carbon signals, and the six unique aromatic carbon signals would provide strong evidence for the proposed structure. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.

2D NMR Spectroscopy

To definitively assign the proton and carbon signals, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

Caption: Key HSQC and HMBC correlations for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and connectivity.

Experimental Protocol:

-

Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion.

Predicted Mass Spectrometry Data:

| m/z | Ion | Rationale |

| 290/292 | [M]⁺ | Molecular ion peak. The presence of a pair of peaks with approximately equal intensity, separated by 2 m/z units, is characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[7] |

| 275/277 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group or the ring methyl group. |

| 262/264 | [M - CO]⁺ | Loss of carbon monoxide. |

| 247/249 | [M - CH₃ - CO]⁺ | Subsequent loss of CO from the [M - CH₃]⁺ fragment. |

| 211 | [M - Br]⁺ | Loss of a bromine radical. |

Interpretation: The most crucial observation in the mass spectrum would be the isotopic pattern of the molecular ion. The presence of two peaks of nearly equal abundance at m/z 290 and 292 would be definitive evidence for the presence of one bromine atom. The fragmentation pattern would likely involve the sequential loss of methyl radicals from the methoxy groups and the loss of the bromine atom.

Caption: Proposed mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

-

Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2950-2850 | C-H stretch | Aliphatic (CH₃ and OCH₃) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1275-1200 | C-O stretch | Aryl ether (asymmetric) |

| 1050-1010 | C-O stretch | Aryl ether (symmetric) |

| 600-500 | C-Br stretch | Bromoalkane |

Interpretation: The IR spectrum would be characterized by strong C-H stretching vibrations from the methyl and methoxy groups. The presence of aromatic C=C stretching bands would confirm the benzene ring. The most diagnostic peaks would be the strong C-O stretching bands characteristic of aryl ethers.[5][8][9][10] The C-Br stretch is typically weak and falls in the fingerprint region.

Proposed Synthesis

A plausible synthetic route to 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene would involve the bromination of the corresponding unbrominated precursor, 1,2,3,4-tetramethoxy-5-methylbenzene. This precursor could potentially be synthesized from commercially available starting materials through a series of methoxylation and methylation reactions. The bromination step could be achieved using a mild brominating agent like N-bromosuccinimide (NBS) to achieve regioselective monobromination.[11]

Conclusion

The structural elucidation of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. The predicted NMR, MS, and IR data presented in this guide provide a robust framework for the confirmation of its structure. Each technique offers a unique piece of the puzzle, and together they form a self-validating system that ensures the scientific integrity of the structural assignment. This comprehensive approach is indispensable for researchers and professionals in the chemical sciences.

References

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link]

-

Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Available at: [Link]

-

NIH. (n.d.). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. National Center for Biotechnology Information. Available at: [Link]

-

(n.d.). Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]

- Google Patents. (n.d.). CN103864585A - Method for preparing 3,4,5-triethoxy methylbenzene.

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

-

University of Calgary. (n.d.). Polysubstituted benzenes. Available at: [Link]

-

YouTube. (2020). Nomenclature of Aromatic Compounds - Trisubstituted and polysubstituted :Lecture-17. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1-Bromo-3,5-Dimethoxybenzene: Properties, Applications, and Synthesis. Available at: [Link]

- Google Patents. (n.d.). US20060217569A1 - Process for side-chain bromination of alkylbenzenes.

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]

-

(n.d.). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Available at: [Link]

-

Thieme Chemistry. (n.d.). Preparation of 3-Bromo-1,2,4,5-tetrazine. Available at: [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]

-

Harvard DASH. (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Available at: [Link]

-

Arabian Journal of Chemistry. (n.d.). Methoxy and methylthio-substituted trans-stilbene derivatives as CYP1B1 inhibitors – QSAR study with detailed interpretation of molecular descriptors. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. benchchem.com [benchchem.com]

- 6. compoundchem.com [compoundchem.com]

- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. rsc.org [rsc.org]

- 9. 1-BROMO-2,3,5,6-TETRAMETHYLBENZENE(1646-53-3) 1H NMR [m.chemicalbook.com]

- 10. digibuo.uniovi.es [digibuo.uniovi.es]

- 11. files01.core.ac.uk [files01.core.ac.uk]

An In-Depth Technical Guide to the Initial Synthesis of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Abstract

This technical guide provides a comprehensive overview of the initial synthesis methods for 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene, a key building block in the synthesis of various biologically active molecules, including analogues of Coenzyme Q. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the strategic synthesis of the precursor, 2,3,4,5-tetramethoxytoluene, from commercially available starting materials, and subsequently detail the targeted bromination to yield the final product. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring scientific integrity and practical applicability.

Introduction: The Significance of a Polysubstituted Aromatic Core

1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene is a highly functionalized aromatic compound. Its structure, featuring a dense array of electron-donating methoxy groups and a reactive bromine atom, makes it a versatile intermediate in organic synthesis. The polysubstituted benzene core is a common motif in a variety of natural products and pharmacologically active compounds. Specifically, this molecule serves as a crucial precursor for the construction of the benzoquinone head of Coenzyme Q analogues, which are investigated for their roles in cellular respiration and as antioxidants.

The synthetic challenge lies in the controlled, regioselective introduction of the bromine atom onto a highly activated benzene ring. This guide will first address the synthesis of the necessary precursor, 2,3,4,5-tetramethoxytoluene, and then explore the strategic considerations for its subsequent bromination.

Synthesis of the Precursor: 2,3,4,5-Tetramethoxytoluene

The synthesis of 2,3,4,5-tetramethoxytoluene is a critical first stage. Two primary, reliable routes from commercially available starting materials are presented below.

Route A: From 3,4,5-Trimethoxybenzaldehyde

This route leverages the commercially available 3,4,5-trimethoxybenzaldehyde and involves a sequence of reduction, formylation, Dakin oxidation, and methylation.

Workflow Diagram: Synthesis of 2,3,4,5-Tetramethoxytoluene from 3,4,5-Trimethoxybenzaldehyde

Caption: Synthetic pathway from 3,4,5-trimethoxybenzaldehyde to 2,3,4,5-tetramethoxytoluene.

Experimental Protocol: Route A

Step 1: Reduction of 3,4,5-Trimethoxybenzaldehyde to 3,4,5-Trimethoxytoluene

-

Rationale: The initial step involves the reduction of the aldehyde functionality to a methyl group. The Wolff-Kishner reduction is a classic and effective method for this transformation under basic conditions, which is compatible with the electron-rich aromatic ring.

-

Procedure:

-

To a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) in diethylene glycol, add hydrazine hydrate (4.0 eq).

-

Add potassium hydroxide pellets (4.0 eq) and heat the mixture to 180-200 °C for 4 hours, allowing water and excess hydrazine to distill off.

-

Cool the reaction mixture, dilute with water, and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,4,5-trimethoxytoluene.

-

Step 2: Formylation of 3,4,5-Trimethoxytoluene

-

Rationale: The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic rings. The directing effects of the three methoxy groups and the methyl group will favor substitution at the C2 position.

-

Procedure:

-

To a solution of 3,4,5-trimethoxytoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

-

Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-formyl-3,4,5-trimethoxytoluene.

-

Step 3: Dakin Oxidation of 2-Formyl-3,4,5-trimethoxytoluene

-

Rationale: The Dakin oxidation converts an ortho- or para-hydroxyaryl aldehyde or ketone into a benzenediol. In this case, it is used to introduce a hydroxyl group at the C2 position by replacing the formyl group.

-

Procedure:

-

Dissolve 2-formyl-3,4,5-trimethoxytoluene (1.0 eq) in a solution of aqueous sodium hydroxide.

-

Add hydrogen peroxide (30% solution, 1.5 eq) dropwise at a temperature below 40 °C.

-

Stir the mixture for 1-2 hours, then acidify with dilute sulfuric acid.

-

Extract the product, 2-hydroxy-3,4,5-trimethoxytoluene, with a suitable solvent like ethyl acetate.

-

Step 4: Methylation of 2-Hydroxy-3,4,5-trimethoxytoluene

-

Rationale: The final step to obtain the precursor is the methylation of the newly introduced hydroxyl group. A standard Williamson ether synthesis using a methylating agent in the presence of a base is employed.

-

Procedure:

-

To a solution of 2-hydroxy-3,4,5-trimethoxytoluene (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add potassium carbonate (2.0 eq).

-

Add dimethyl sulfate or methyl iodide (1.2 eq) and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the residue by column chromatography to afford 2,3,4,5-tetramethoxytoluene.

-

Route B: From 3,4,5-Trimethoxytoluene via Nitration and Reduction

An alternative approach involves the nitration of 3,4,5-trimethoxytoluene, followed by reduction of the nitro group to an amine, diazotization, and subsequent hydroxylation, and finally methylation. This route can also be effective but involves handling of potentially hazardous intermediates.

Bromination of 2,3,4,5-Tetramethoxytoluene

The final step is the regioselective bromination of the highly activated 2,3,4,5-tetramethoxytoluene to yield 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene.

Mechanistic Considerations and Regioselectivity

The benzene ring in 2,3,4,5-tetramethoxytoluene is extremely electron-rich due to the presence of four methoxy groups and one methyl group. All five substituents are ortho-, para-directing activators.[1] The directing effects of these groups will determine the position of electrophilic bromination.

-

Methoxy groups (-OCH₃): These are strong activating groups and powerful ortho-, para-directors due to the resonance donation of a lone pair of electrons from the oxygen atom.[2][3]

-

Methyl group (-CH₃): This is a weaker activating group that directs ortho and para through an inductive effect.[1]

In cases of multiple activating groups, the most powerful activating group generally controls the position of substitution.[4] In 2,3,4,5-tetramethoxytoluene, the position C6 is ortho to the methoxy group at C5 and para to the methoxy group at C2. This makes the C6 position highly activated and the most likely site for electrophilic attack.

Diagram: Directing Effects in the Bromination of 2,3,4,5-Tetramethoxytoluene

Sources

A Technical Guide to the Solubility and Stability of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

This guide provides a comprehensive technical overview of the solubility and stability of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene, a polysubstituted aromatic compound of interest in synthetic chemistry and drug discovery. Given the limited direct experimental data on this specific molecule, this document synthesizes information from structurally related compounds and outlines robust experimental protocols for its characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for its effective handling, formulation, and development.

Introduction: Understanding the Physicochemical Landscape

1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene (MW: 291.14 g/mol ) is a highly substituted bromobenzene derivative.[1][2] Its structure, featuring a bromine atom, a methyl group, and four methoxy groups on a benzene ring, suggests a non-polar character with potential for some limited polarity conferred by the oxygen atoms of the methoxy groups. Understanding its solubility and stability is paramount for its application in various research and development phases, from reaction work-ups and purification to formulation and long-term storage.

Key Physicochemical Properties (Predicted and Reported):

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BrO₄ | [1][2] |

| Molecular Weight | 291.14 g/mol | [1] |

| Boiling Point | 317.0 ± 37.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 128.0 ± 25.0 °C | [1] |

| Refractive Index | 1.513 | [1] |

| XLogP3 | 2.94 | [1] |

The predicted octanol-water partition coefficient (XLogP3) of 2.94 suggests that the compound is significantly more soluble in non-polar organic solvents than in water.[1]

Solubility Profile: A Theoretical and Practical Approach

The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation possibilities. Based on the principle of "like dissolves like," 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene is expected to exhibit good solubility in non-polar organic solvents and limited solubility in polar solvents.

Predicted Solubility

-

High Solubility: Expected in non-polar solvents such as hexane, toluene, and diethyl ether, and in moderately polar solvents like dichloromethane and ethyl acetate.[3]

-

Limited Solubility: Expected in polar aprotic solvents like acetone and acetonitrile.

-

Poor Solubility: Expected in highly polar protic solvents such as water, methanol, and ethanol.[3]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a reliable and widely used technique for this purpose.

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, toluene).

-

Ensure that a solid excess of the compound remains undissolved.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or solvent-saturated syringe to avoid precipitation.

-

Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE for organic solvents, 0.22 µm PVDF for aqueous solutions) into a clean, pre-weighed vial.

-

-

Quantification:

-

Determine the concentration of the dissolved compound in the filtrate. This can be achieved through various analytical techniques:

-

Gravimetric Analysis: Evaporate the solvent from the filtered solution and weigh the remaining solid. This is suitable for non-volatile solutes and solvents.

-

High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method with a suitable detector (e.g., UV-Vis) to quantify the analyte concentration against a calibration curve. This is the preferred method for its accuracy and sensitivity.

-

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be used for quantification.

-

-

Workflow for Solubility Determination

Caption: Workflow for conducting forced degradation studies on 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene.

Summary and Recommendations

References

- Benchchem. (n.d.). Degradation pathways of 1,2-bis(3-methoxyphenyl)benzene under reaction conditions.

- Benchchem. (n.d.). Degradation pathways for 2-Isopropyl-1-methoxy-4-nitrobenzene under acidic conditions.

- ECHEMI. (n.d.). Buy 1-bromo-2,3,4,5-tetramethoxy-6-methylbenzene from JHECHEM CO LTD.

- Atmospheric Chemistry and Physics. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution.

- Sigma-Aldrich. (n.d.). 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene.

- Solubility of Things. (n.d.). 1,3-dibromo-5-methylbenzene.

Sources

A Technical Guide to the Synthesis, Reactivity, and Application of Substituted Bromobenzenes in Modern Drug Discovery

Introduction

Substituted bromobenzenes are foundational pillars in the edifice of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development.[1] Their utility stems from the unique reactivity of the carbon-bromine (C-Br) bond, which serves as a versatile functional handle for a vast array of chemical transformations. While the benzene ring provides a rigid scaffold, the bromine atom acts as a "linchpin," enabling the strategic construction of complex molecular architectures through reactions such as transition metal-catalyzed cross-couplings, organometallic reagent formation, and nucleophilic substitutions.[1][2] This guide offers researchers, scientists, and drug development professionals an in-depth exploration of the synthesis, core reactivity, and practical application of these indispensable chemical intermediates. We will delve into the causality behind experimental choices, provide field-proven protocols, and illuminate the pathways that transform simple bromobenzenes into complex, life-altering molecules.

PART 1: Synthesis of Substituted Bromobenzenes

The efficient synthesis of bromobenzene precursors is the gateway to their extensive application. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Electrophilic Aromatic Substitution: The Direct Approach

The most common and direct method for synthesizing bromobenzene is the electrophilic aromatic substitution of benzene with molecular bromine (Br₂).[3] This reaction requires a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), to polarize the Br-Br bond, generating a potent electrophile ("Br⁺") that attacks the electron-rich benzene ring.[1][4]

Causality of Experimental Choice: The catalyst's role is paramount; without it, bromine is not electrophilic enough to react with the stable aromatic ring. The reaction temperature is a critical parameter to control. While gentle heating can initiate the reaction, lower temperatures are generally favored to minimize the formation of the primary byproduct, p-dibromobenzene, thereby improving the yield of the desired monosubstituted product.[4]

The Sandmeyer Reaction: A Versatile Route from Anilines

An alternative and highly versatile pathway is the Sandmeyer reaction, which utilizes substituted anilines as starting materials.[3][5] This multi-step process involves:

-

Diazotization: The aniline is treated with a nitrous acid source (typically NaNO₂ and a strong acid like HBr) at low temperatures (0-5 °C) to form a diazonium salt.

-

Substitution: The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst, which facilitates the replacement of the diazonium group (-N₂⁺) with a bromine atom.[4]

Causality of Experimental Choice: The Sandmeyer reaction is particularly valuable for synthesizing bromobenzenes with substitution patterns that are not easily accessible through direct bromination due to directing group effects.[6] The diazonium salt is highly reactive and unstable at higher temperatures, making strict temperature control essential for a successful outcome. Some variations of this reaction may proceed through a radical mechanism.[5][6]

Table 1: Comparison of Primary Synthesis Routes for Bromobenzenes

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Electrophilic Bromination | Benzene | Br₂, Lewis Acid (e.g., FeBr₃) | Direct, short synthetic route, simple operation.[4] | Can produce di-substituted byproducts; regioselectivity is dictated by existing substituents.[4] |

| Sandmeyer Reaction | Aniline | 1. NaNO₂, HBr2. CuBr | Versatile for complex substitution patterns; starts from readily available anilines.[5] | Multi-step process; requires careful temperature control; diazonium intermediates can be unstable.[4] |

PART 2: Foundational Reactivity and Key Transformations

The synthetic power of substituted bromobenzenes is unlocked through a series of robust and well-understood chemical transformations. These reactions are the workhorses of medicinal chemistry for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of most drug molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most significant advancements in modern organic synthesis and were recognized with the 2010 Nobel Prize in Chemistry.[7] These reactions provide a powerful and versatile method for forming C-C, C-N, and C-O bonds, with aryl bromides being among the most common and effective coupling partners due to their optimal balance of reactivity and stability.[7][8]

The general mechanism for these reactions proceeds through a catalytic cycle involving a palladium complex, which typically cycles between Pd(0) and Pd(II) oxidation states.

The Three Pillars of the Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substituted bromobenzene, forming an Ar-Pd(II)-Br complex.[7][9]

-

Transmetalation (for Suzuki, Stille, etc.): A second coupling partner, typically an organoboron[9] or organotin[7] compound, transfers its organic group to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]

Key Named Reactions:

-

Suzuki-Miyaura Coupling: Couples an aryl bromide with an organoboron reagent (e.g., a boronic acid or ester).[8] It is widely used due to the stability and low toxicity of the boron reagents.[10][11]

-

Heck Reaction: Couples an aryl bromide with an alkene to form a substituted alkene.[12]

-

Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond by coupling an aryl bromide with an amine, a crucial reaction for synthesizing arylamines, a common motif in pharmaceuticals.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical lab-scale Suzuki-Miyaura coupling between bromobenzene and phenylboronic acid.

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) as the base.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), followed by the solvent system, typically a mixture like Toluene/Ethanol/Water (e.g., 4:1:1, 5 mL).

-

Reaction: Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13]

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Grignard Reagent Formation: A Classic Route to Nucleophilic Aryl Species

The Grignard reaction is a cornerstone of organic chemistry for forming C-C bonds.[14] Bromobenzene reacts with magnesium metal in an anhydrous ether solvent to form phenylmagnesium bromide (PhMgBr), a potent organometallic nucleophile.[15][16]

Causality of Experimental Choice: The reaction is highly sensitive to moisture.[17] Any protic solvent (like water or alcohols) will instantly protonate and destroy the Grignard reagent, as the carbanion is an extremely strong base.[14] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used. A crystal of iodine is often added to activate the magnesium surface by etching away the passivating oxide layer.[14][17]

Experimental Protocol: Grignard Synthesis of Benzoic Acid

This protocol outlines the formation of phenylmagnesium bromide and its subsequent carboxylation.[18]

-

Reactor Setup: Assemble a flame-dried three-neck flask with a dropping funnel, reflux condenser, and a drying tube (filled with CaCl₂). Add magnesium turnings (1.2 eq) to the flask.

-

Reagent Preparation: In the dropping funnel, place a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether.

-

Initiation: Add a small portion of the bromobenzene solution to cover the magnesium. If the reaction doesn't start (indicated by cloudiness and gentle boiling), add a small crystal of iodine or gently warm the flask.[17][18]

-

Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium is consumed.[18]

-

Carboxylation: Cool the flask in an ice bath. Crush dry ice (solid CO₂) and add it in small portions to the Grignard reagent solution with vigorous stirring.

-

Workup: Once the dry ice has sublimated, slowly add aqueous HCl to quench the reaction and protonate the carboxylate salt.

-

Isolation: Transfer the mixture to a separatory funnel. Extract the product into the organic layer, wash, dry, and remove the solvent to yield crude benzoic acid, which can be purified by recrystallization.

Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are typically electron-rich and resist nucleophilic attack, substitution can occur under specific conditions in a reaction known as Nucleophilic Aromatic Substitution (SNAr).[19] This pathway becomes viable when the bromobenzene ring is substituted with one or more strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), positioned ortho or para to the bromine atom.[20]

Mechanism: The Addition-Elimination Pathway The reaction proceeds via a two-step mechanism:

-

Addition: The nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[19] The negative charge of this complex is delocalized across the ring and, crucially, onto the ortho/para EWG, which provides significant stabilization.[20]

-

Elimination: The aromaticity is restored as the leaving group (bromide) is expelled, resulting in the substituted product.[20]

PART 3: Advanced and Emerging Methodologies

Photoredox Catalysis: Harnessing Light for Novel Transformations

Visible-light photoredox catalysis has recently emerged as a powerful strategy in organic synthesis, enabling new types of reactions under exceptionally mild conditions.[21] This technology uses a photocatalyst (often an iridium or ruthenium complex, or even organic dyes) that, upon absorbing visible light, can engage in single-electron transfer (SET) processes.[21][22] For aryl bromides, this approach can initiate radical-based transformations that are complementary to traditional polar or organometallic reactions.[23][24]

Key Applications:

-

Reductive Dehalogenation: In the presence of a hydrogen atom donor, the aryl radical generated from the bromobenzene can be quenched to form benzene, effectively removing the bromine atom.[22][24]

-

Dual Nickel/Photoredox Catalysis: This powerful combination merges photoredox catalysis with nickel catalysis to achieve cross-coupling reactions. The photocatalyst generates an aryl radical from the bromobenzene, which is then captured by a nickel complex to enter a cross-coupling cycle. This method has been successfully applied to form C-C, C-N, and C-O bonds under very mild conditions.[21][25][26]

PART 4: Toxicological Profile and Safety Considerations

While synthetically useful, it is crucial for researchers to be aware of the toxicological profile of bromobenzene and its derivatives. Bromobenzene itself is a known hepatotoxicant (toxic to the liver).[27] Its toxicity is linked to its metabolism in the liver by cytochrome P450 enzymes, which can generate reactive epoxide intermediates.[2] These reactive metabolites can covalently bind to cellular macromolecules, leading to cellular damage and necrosis.[28] Studies on ortho-substituted bromobenzenes have shown that the nature of the substituent can significantly alter the compound's toxicity and metabolic profile.[28][29] Therefore, all work with these compounds should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

Substituted bromobenzenes are far more than simple chemical intermediates; they are enabling tools that have fundamentally reshaped the landscape of drug discovery and development. Their predictable reactivity in cornerstone transformations like palladium-catalyzed cross-coupling and Grignard reactions allows for the modular and efficient assembly of complex molecular targets. As synthetic chemistry evolves, emerging technologies such as photoredox catalysis are further expanding the synthetic utility of these compounds, promising even more innovative and sustainable methods for constructing the medicines of the future. A thorough understanding of the principles and protocols outlined in this guide empowers researchers to harness the full potential of substituted bromobenzenes in their scientific endeavors.

References

-

Casini, A., Giorgi, G., & Holsapple, M. (1983). Toxicity of ortho-substituted bromobenzenes to isolated hepatocytes: comparison to in vivo results. Toxicology and Applied Pharmacology, 69(1), 55-65. [Link]

-

Reddy, V., & Ghorai, P. (2021). Redox-Neutral Decarboxylative Cross-Coupling of Oxamates with Aryl Bromides. ACS Omega. [Link]

-

OrgoSolver. (n.d.). Aromatic Reactions: Grignard Reaction to form Benzoic Acid. OrgoSolver. [Link]

-

Toppr. (2021). Write the balanced equation for the formation of the Grignard reagent from bromobenzene. Toppr. [Link]

-

Yin, W., et al. (2021). Ni/photoredox-catalyzed coupling of aryl bromides and methylenecyclopropanes via selective distal bond cleavage. Organic Chemistry Frontiers. [Link]

-

Miller, T. L., & Hanzlik, R. P. (1982). In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity. Drug Metabolism and Disposition, 10(3), 261-265. [Link]

-

Li, M., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 22(11), 1957. [Link]

-

Owolabi, T. O., & Omondi, B. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

-

Khan Academy. (n.d.). Nucleophilic aromatic substitution I. Khan Academy. [Link]

-

ChemistryViews. (2015). Photoredox Activation of Aryl Bromides. ChemistryViews. [Link]

-

Owolabi, T. O., & Omondi, B. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5234-5269. [Link]

-

trusting, s., et al. (2021). Photoredox catalysis on unactivated substrates with strongly reducing iridium photosensitizers. Chemical Science. [Link]

-

B. K. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]

-

LibreTexts Chemistry. (2023). Pd-Catalyzed Cross Coupling Reactions. LibreTexts. [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. North Dakota State University. [Link]

-

Unknown. (n.d.). 6. Grignard Reaction. Web Pages. [Link]

-

Ghosh, I., et al. (2017). Quantum Dots in Visible-Light Photoredox Catalysis: Reductive Dehalogenations and C–H Arylation Reactions Using Aryl Bromides. Chemistry of Materials, 29(12), 5238-5244. [Link]

-

Patsnap. (2024). Bromobenzene: Uses, Properties, and Industrial Significance. Patsnap Eureka. [Link]

-

Strieth-Kalthoff, F., et al. (2021). Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. ACS Catalysis, 11(21), 13567-13583. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]

-

ResearchGate. (n.d.). Cross-coupling reaction between bromobenzene with benzeneboronic acid. ResearchGate. [Link]

-

Osbourn, J. (2016). Nucleophilic Aromatic Substitution Lecture. YouTube. [Link]

-

Saadat, M., & Banihashemi, K. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 3(1), 1-12. [Link]

-

Wikipedia. (n.d.). Bromobenzene. Wikipedia. [Link]

-

MDPI. (2007). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Molecules, 12(5), 1044-1049. [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling reaction between bromobenzene and phenylboronic acid. ResearchGate. [Link]

-

Al-Zoubi, R. M., & Al-Masri, D. M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 783. [Link]

-

World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyura Coupling Reactions. wwjmrd. [Link]

-

ResearchGate. (n.d.). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of Bromobenzene. ningboinno. [Link]

-

Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. NCRD. [Link]

-

ResearchGate. (2007). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. ResearchGate. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

-

ResearchGate. (n.d.). Suzuki coupling reaction of bromobenzene with phenylboronic acid. ResearchGate. [Link]

-

Khan Academy. (n.d.). Synthesis of substituted benzene rings I. Khan Academy. [Link]

-

ResearchGate. (2009). Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids. ResearchGate. [Link]

-

Royal Society of Chemistry. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing. [Link]

-

Hanzlik, R. P., & Fresen, J. A. (1988). Synthesis of substituted bromobenzene derivatives via bromoanilines. A moderately selective ortho-bromination of [14c]-aniline. Journal of Labelled Compounds and Radiopharmaceuticals, 26(1-12), 333-336. [Link]

-

Chen, X., et al. (2020). Bromobenzene aliphatic nucleophilic substitution guided controllable and reproducible synthesis of high quality cesium lead bromide perovskite nanocrystals. Inorganic Chemistry Frontiers. [Link]

- Google Patents. (2010). Process for the preparation of lipophilic 4-hydroxyalkyl bromobenzene derivatives.

-

Krasovskiy, A., et al. (2009). Kinetics of bromine-magnesium exchange reactions in substituted bromobenzenes. Angewandte Chemie International Edition, 48(20), 3745-3748. [Link]

-

ResearchGate. (2025). Acute and joint toxicity of twelve substituted benzene compounds to Propsilocerus akamusi Tokunaga. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. PMC. [Link]

Sources

- 1. eureka.patsnap.com [eureka.patsnap.com]

- 2. Bromobenzene - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jocpr.com [jocpr.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. wwjmrd.com [wwjmrd.com]

- 12. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 13. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. orgosolver.com [orgosolver.com]

- 16. brainly.com [brainly.com]

- 17. d.web.umkc.edu [d.web.umkc.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 20. ncrdsip.com [ncrdsip.com]

- 21. Redox-Neutral Decarboxylative Cross-Coupling of Oxamates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. par.nsf.gov [par.nsf.gov]

- 23. Photoredox Activation of Aryl Bromides - ChemistryViews [chemistryviews.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Ni/photoredox-catalyzed coupling of aryl bromides and methylenecyclopropanes via selective distal bond cleavage - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. The role of mitochondrial injury in bromobenzene and furosemide induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Toxicity of ortho-substituted bromobenzenes to isolated hepatocytes: comparison to in vivo results - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential: A Technical Guide to the Theoretical Properties of Tetramethoxymethylbenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of molecular design, tetramethoxymethylbenzene derivatives represent a class of compounds with significant, yet underexplored, therapeutic and material science applications. The strategic arrangement of four electron-donating methoxy groups and a methyl group on a benzene core imparts a unique set of theoretical properties that govern their reactivity, intermolecular interactions, and potential biological activity. This guide provides a deep dive into these properties, offering a framework for their rational design and application.

The Architectural Blueprint: Structural and Conformational Analysis

The substitution pattern of tetramethoxymethylbenzene isomers, such as 1,2,4,5-tetramethoxy-3-methylbenzene, dictates their three-dimensional shape and, consequently, their function. The interplay between the planar benzene ring and the spatially demanding methoxy and methyl groups is a key determinant of their overall conformation.

The Dance of the Methoxy Groups: Steric Hindrance and Anomeric Effects

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the conformational preferences of methoxy-substituted benzenes.[1] For ortho-dimethoxy-substituted rings, a coplanar conformation is often favored due to stabilizing mesomeric effects.[1] However, in highly substituted systems like tetramethoxymethylbenzene, steric hindrance between adjacent methoxy groups can force them out of the plane of the benzene ring. This torsional strain leads to a variety of possible conformers with distinct energy profiles.

The anomeric effect, a stereoelectronic phenomenon, also plays a role in dictating the orientation of the methoxy groups. This effect describes the tendency of an electronegative substituent adjacent to a heteroatom within a ring to favor an axial orientation. While benzene is not a traditional heterocyclic ring, analogous stabilizing interactions between the oxygen lone pairs of the methoxy groups and the antibonding orbitals of adjacent C-O or C-C bonds can influence the preferred rotational angles.

Diagram 1: Key Factors Influencing Methoxy Group Conformation

Caption: A streamlined DFT workflow for property prediction.

Experimental Validation: Key Characterization Techniques

Experimental data is essential to ground theoretical predictions in reality.

Cyclic Voltammetry (CV) for Redox Potential Measurement:

-

Objective: To experimentally determine the oxidation potential.

-

Protocol:

-

Dissolve the tetramethoxymethylbenzene derivative in a suitable solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Use a three-electrode setup (working, reference, and counter electrodes).

-

Scan the potential towards positive values to observe the oxidation peak. The peak potential provides a direct measure of the oxidation potential.

-

-

Self-Validation: The reversibility of the redox process can be assessed by the presence and position of a corresponding reduction peak on the reverse scan.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

Objective: To confirm the molecular structure and gain insights into the conformational dynamics.

-

Protocol:

-

Dissolve the compound in a suitable deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms.

-

Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities of protons, offering clues about the preferred conformation of the methoxy and methyl groups.

-

Future Perspectives and Applications

The unique theoretical properties of tetramethoxymethylbenzene derivatives make them attractive candidates for several advanced applications:

-

Drug Development: The electron-rich core can participate in π-stacking and other non-covalent interactions with biological targets. Their antioxidant potential, stemming from their low oxidation potential, is also of significant interest.

-

Organic Electronics: Their ability to be easily oxidized makes them suitable as hole-transport materials in organic light-emitting diodes (OLEDs) and as electron donors in organic photovoltaic (OPV) cells.

-

Supramolecular Chemistry: The defined substitution pattern can be used to direct the self-assembly of complex, functional architectures through intermolecular forces.

A thorough understanding of the theoretical underpinnings of these molecules is paramount for their successful application. The synergistic use of computational and experimental techniques, as outlined in this guide, provides a powerful platform for the rational design of novel tetramethoxymethylbenzene derivatives with tailored properties for a new generation of advanced materials and therapeutics.

References

-

Title: The substituent effect on benzene dications Source: Physical Chemistry Chemical Physics URL: [Link]

-

Title: Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones Source: The Journal of Chemical Thermodynamics URL: [Link]

-

Title: Interactions between Substituents in the Benzene Ring. Experimental and Theoretical Study of Methoxy Substituted Acetophenones Source: ResearchGate URL: [Link]

-

Title: RHF AND DFT STUDY OF THE BENZENE AND HYDROXYL BENZENE MOLECULE GROUP IN GAS PHASE Source: ResearchGate URL: [Link]

-

Title: Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones Source: ResearchGate URL: [Link]

-

Title: From anisole to 1,2,4,5‐tetramethoxybenzene: Theoretical study of the factors that determine the conformation of methoxy groups on a benzene ring Source: ResearchGate URL: [Link]

-

Title: The magnetically induced current density of benzene and... Source: ResearchGate URL: [Link]

-

Title: Evaluation of DFT Methods to Study Reactions of Benzene with OH Radical Source: DigitalCommons@USU URL: [Link]

-

Title: Evaluation of DFT Methods to Study Reactions of Benzene with OH Radical Source: Consensus URL: [Link]

-

Title: Effects of Methyl Substitution on the Ultrafast Internal Conversion of Benzene Source: The Journal of Physical Chemistry Letters URL: [Link]

-

Title: Hexasubstituted Benzenes with Ultrastrong Dipole Moments Source: The University of Texas at Dallas URL: [Link]

-

Title: Benzene, 1,2,4,5-tetramethyl-3-(3-phenylpropyl)- Source: PubChem URL: [Link]

-

Title: 1,2,4,5-Tetrakis(trimethoxymethyl)benzene Source: PubChem URL: [Link]

-

Title: 1,2,4,5-Tetramethoxy-3-methylbenzene Source: Chemsrc URL: [Link]

-

Title: Theoretical and computational study of benzenium and toluenium isomers Source: Semantic Scholar URL: [Link]

-

Title: Theoretical and computational study of benzenium and toluenium isomers Source: PubMed URL: [Link]

-

Title: Synthesis and characterization of tetraphenylammonium salts Source: PubMed Central URL: [Link]

-

Title: Theoretical and computational study of benzenium and toluenium isomers Source: PubMed Central URL: [Link]

-

Title: Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions Source: PubMed Central URL: [Link]

-

Title: Synthesis and characterization of tris-methacrylated 3,4,5-tris Source: PubMed URL: [Link]

-

Title: Substituent Effects in the Photophysical and Electrochemical Properties of Meso-Tetraphenylporphyrin Derivatives Source: PubMed URL: [Link]

-

Title: Synthesis and characterization of tetraphenylammonium salts Source: ResearchGate URL: [Link]

-

Title: Spectroscopic and computational analysis of the (E/Z)-isomers in the synthesis of new alkyl-oxime derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis and Characterization of 5-(Trifluoromethyl)Tetrazol-Based Energetic Salts Source: ResearchGate URL: [Link]

-

Title: Experimental and computational thermochemical study of the tri-, tetra-, and pentachloronitrobenzene isomers Source: ResearchGate URL: [Link]

-

Title: Synthesis and structure of redox derivatives of 4-(2-Amino-2-oxoethyl)-2,2,6,6-tetramethylpiperidine-1-yloxyl Source: ResearchGate URL: [Link]

-

Title: Substituent Effects in the Photophysical and Electrochemical Properties of meso-Tetraphenylporphyrin Derivatives Source: ResearchGate URL: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene

Foreword: As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide addresses the safe handling of 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene (CAS No. 73875-27-1). It is critical to note that comprehensive, peer-reviewed toxicological data for this specific compound is not widely available. Therefore, this document synthesizes known physicochemical properties with established safety protocols for structurally analogous brominated and poly-methoxylated aromatic compounds. The principles and procedures outlined herein are designed to establish a self-validating system of safety, ensuring that laboratory personnel are protected through a combination of engineering controls, personal protective equipment, and informed best practices.

Section 1: Compound Identification and Physicochemical Properties

Understanding the fundamental physical and chemical properties of a substance is the cornerstone of safe handling. These characteristics influence storage, handling techniques, and appropriate emergency responses.

Synonyms:

-

2-Bromo-3,4,5,6-tetramethoxytoluene

-

2-Methyl-3,4,5,6-tetramethoxybromobenzene[1]

The key quantitative data for 1-Bromo-2,3,4,5-tetramethoxy-6-methylbenzene are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BrO₄ | [1] |

| Molecular Weight | 291.14 g/mol | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Boiling Point | 317.0 ± 37.0 °C at 760 mmHg | [1] |

| Flash Point | 128.0 ± 25.0 °C | [1] |

| Refractive Index | 1.513 | [1] |

The relatively high boiling point and flash point suggest the compound is not highly volatile or flammable at standard ambient temperature and pressure[1]. However, the presence of the aromatic ring and bromine atom necessitates caution, as thermal decomposition can lead to the release of irritating and toxic gases, such as carbon oxides (CO, CO₂) and hydrogen halides[2][3].

Section 2: Hazard Assessment and Inferred Toxicological Profile

While specific GHS classification data for this compound is unavailable, an analysis of structurally similar chemicals, such as other brominated aromatic ethers (e.g., 1-Bromo-3,5-dimethoxybenzene), provides a basis for a conservative hazard assessment[1][2][4].

-

Skin Contact: Expected to be a skin irritant. Prolonged or repeated contact may lead to dermatitis. Similar brominated compounds are classified as causing skin irritation[2][4].

-

Eye Contact: Assumed to cause serious eye irritation, based on data from analogous compounds[2][4]. Direct contact with dust or crystals could cause mechanical irritation and chemical damage.

-

Inhalation: May cause respiratory tract irritation[2]. Inhalation of dust should be avoided.

-

Ingestion: May be harmful if swallowed[2]. Ingestion may cause gastrointestinal irritation[2].